3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI)
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Overview
Description
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) is a chemical compound with the molecular formula C6H8O3S and a molecular weight of 160.19 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a carboxylic acid group, a tetrahydrothiophene ring, and a ketone group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with sulfur and a suitable catalyst to form the thiophene ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality . The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to modulate enzyme activity or receptor binding . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxylicacid, tetrahydro-4-oxo-(9CI): Similar structure but lacks the 2-methyl group.
2-Methyl-3-oxo-tetrahydrothiophene-4-carboxylic acid: Similar structure but differs in the position of the ketone group.
Uniqueness
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) is unique due to the presence of both a carboxylic acid group and a ketone group within the tetrahydrothiophene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
80880-78-0 |
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Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2-methyl-4-oxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-3-5(6(8)9)4(7)2-10-3/h3,5H,2H2,1H3,(H,8,9) |
InChI Key |
SGFBZILCCGQPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CS1)C(=O)O |
Origin of Product |
United States |
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